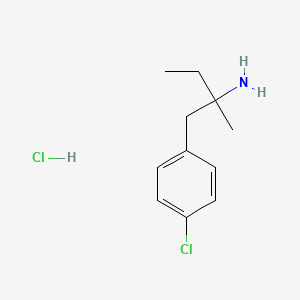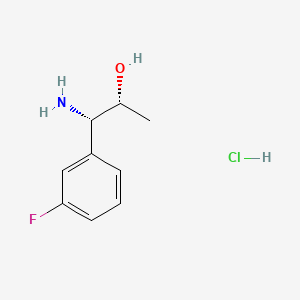![molecular formula C10H20N2O B14021097 (R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
(R)-[1,4'-Bipiperidin]-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-[1,4’-Bipiperidin]-3-OL is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected through a single carbon atom, with a hydroxyl group attached to one of the piperidine rings. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,4’-Bipiperidin]-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a carbon-carbon bond formation reaction, such as a reductive amination or a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Chiral Resolution: The ®-enantiomer is separated from the racemic mixture using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-[1,4’-Bipiperidin]-3-OL may involve:
Large-Scale Synthesis: Utilizing scalable reactions such as catalytic hydrogenation or enzymatic resolution to achieve high yields and purity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-[1,4’-Bipiperidin]-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, deoxygenated compounds
Substitution: Halides, ethers
Aplicaciones Científicas De Investigación
®-[1,4’-Bipiperidin]-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known bioactive compounds.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-[1,4’-Bipiperidin]-3-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s hydroxyl group and piperidine rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-[1,4’-Bipiperidin]-3-OL: The enantiomer of ®-[1,4’-Bipiperidin]-3-OL, with different spatial arrangement and potentially different biological activity.
1,4’-Bipiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-1,4’-bipiperidine: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
®-[1,4’-Bipiperidin]-3-OL is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets compared to its (S)-enantiomer or other bipiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(3R)-1-piperidin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m1/s1 |
Clave InChI |
NNQUIJQEUBAMTA-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C2CCNCC2)O |
SMILES canónico |
C1CC(CN(C1)C2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)








![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)


